molecular formula C8H18O10S2 B1676060 Mannitol myleran CAS No. 1187-00-4

Mannitol myleran

Número de catálogo: B1676060
Número CAS: 1187-00-4
Peso molecular: 338.4 g/mol
Clave InChI: ODOISJJCWUVNDJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Análisis De Reacciones Químicas

Tipos de reacciones: El busulfán de manitol sufre diversas reacciones químicas, entre ellas:

    Oxidación: Los grupos hidroxilo del manitol se pueden oxidar para formar los aldehídos o cetonas correspondientes.

    Reducción: Los grupos carbonilo del busulfán se pueden reducir para formar alcoholes.

    Sustitución: Los grupos metanosulfonato del busulfán se pueden sustituir por otros nucleófilos.

Reactivos y condiciones comunes:

    Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

    Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

    Sustitución: Se pueden utilizar nucleófilos como las aminas y los tioles para las reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del manitol puede producir ácido manítico, mientras que la reducción del busulfán puede producir derivados de butanodiol .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Mannitol myleran has several applications across various fields:

  • Chemotherapy : Primarily used in the treatment of chronic granulocytic leukemia due to its ability to target and destroy tumor cells effectively.
  • Osmotic Diuresis : Acts as an osmotic diuretic, drawing water into the extracellular space and reducing intracranial pressure.
  • Combination Therapy : Enhances the anti-tumor effects of other agents when used in combination therapies .
  • Neuro-oncology : Used in drug delivery strategies to overcome the blood-brain barrier, allowing for enhanced delivery of chemotherapeutic agents .

Case Studies

  • Chronic Granulocytic Leukemia Treatment :
    • A comparative study demonstrated that this compound exhibits significant efficacy in treating chronic granulocytic leukemia, showing comparable results to traditional therapies like busulfan but with a more predictable myelosuppressive action .
  • Nephrotoxicity Prevention :
    • A study indicated that preloading with mannitol could protect against cisplatin-induced nephrotoxicity, showcasing its role beyond oncology into renal protection during chemotherapy .
  • Tumor Inhibition :
    • Research highlighted the tumor-inhibiting properties of this compound, showing effectiveness in reducing tumor size in various preclinical models while minimizing adverse side effects commonly associated with other alkylating agents .

Comparison of this compound with Other Compounds

CompoundTypePrimary UseUnique Features
MannitolSugar AlcoholOsmotic diureticPrimarily used for renal protection
BusulfanAlkylating AgentChemotherapy for leukemiaStrong DNA cross-linking capability
DibromomannitolModified MannitolAnti-cancer agentEnhanced cytotoxicity due to bromination
This compoundCombinationChemotherapyCombines osmotic and alkylating properties

Comparación Con Compuestos Similares

El busulfán de manitol se puede comparar con otros agentes alquilantes y derivados de alcoholes de azúcar:

Singularidad: El busulfán de manitol es único porque combina las propiedades tanto del manitol como del busulfán, lo que ofrece beneficios potenciales en términos de eficacia terapéutica y reducción de efectos secundarios .

Compuestos similares:

  • Busulfán
  • Dimetilbusulfán
  • Hepsulfam
  • Manitol

Esta visión general completa destaca la importancia del busulfán de manitol en diversos campos científicos y médicos. Su combinación única de propiedades lo convierte en un compuesto valioso para la investigación y aplicación futuras.

Actividad Biológica

Mannitol myleran is a compound that combines mannitol, a sugar alcohol, with busulfan, a chemotherapeutic agent. This unique combination provides both osmotic diuretic properties and cytotoxic effects, making it particularly useful in treating certain hematological disorders, including leukemia. Its biological activity is characterized by its interactions with various biological molecules and its effects on cellular processes.

This compound's chemical structure allows it to function as an organosulfonic acid ester. The mechanism of action involves both components: mannitol exerts osmotic effects, while busulfan acts as an alkylating agent that interferes with DNA synthesis. This dual action is crucial for its therapeutic efficacy, especially in oncology.

Table 1: Comparison of this compound with Related Compounds

CompoundChemical FormulaPrimary UseUnique Features
MannitolC_6H_14O_6Osmotic diureticNaturally occurring sugar alcohol
BusulfanC_12H_16Br_2O_4SChemotherapy for leukemiaAlkylating agent causing DNA cross-linking
DibromomannitolC_6H_12Br_2O_6Chemotherapy for chronic leukemiaBrominated derivative of mannitol
This compoundC_12H_16O_6SChemotherapy for hematological disordersCombination of mannitol and busulfan

Biological Activity and Interaction Studies

Research indicates that this compound interacts with nucleic acids and proteins, affecting their metabolic activities. A study demonstrated that it influences the biosynthesis of RNA and DNA, which is critical in cancer treatment as it can inhibit the proliferation of malignant cells .

Case Studies: Clinical Applications

  • Pediatric Leukemia Treatment
    • Patient 1 : A 10-year-old boy with relapsed acute T-lymphoblastic leukemia (T-ALL) received this compound as part of his treatment regimen after failing to achieve remission with standard chemotherapy. Following treatment, he achieved complete remission and maintained leukemia-free survival for over three years .
    • Patient 2 : An 8-year-old boy also diagnosed with T-ALL received this compound after multiple relapses. His condition improved significantly post-treatment, showcasing the compound's effectiveness in severe cases .

Pharmacodynamics and Toxicity

This compound's pharmacodynamics reveal a complex interaction with biological systems. It has been noted for its relatively lower toxicity compared to traditional chemotherapy agents, which is a significant advantage in clinical settings. The compound's osmotic properties help manage side effects like cerebral edema associated with high-dose chemotherapy .

Research Findings

Recent studies have focused on the metabolic pathways influenced by this compound. It has been shown to enhance protein synthesis while simultaneously inhibiting the metabolic activities of cancerous cells. This dual effect underscores its potential as a therapeutic agent in oncology .

Table 2: Summary of Biological Effects

EffectDescription
Protein SynthesisEnhances protein synthesis in normal cells
DNA/RNA BiosynthesisInhibits biosynthesis in malignant cells
CytotoxicityInduces apoptosis in cancer cells
Osmotic DiuresisReduces intracranial pressure and promotes diuresis

Propiedades

IUPAC Name

(2,3,4,5-tetrahydroxy-6-methylsulfonyloxyhexyl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O10S2/c1-19(13,14)17-3-5(9)7(11)8(12)6(10)4-18-20(2,15)16/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOISJJCWUVNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O10S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40906613
Record name 1,6-Di-O-(methanesulfonyl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101759-31-3, 15410-53-4, 1187-00-4
Record name L-Mannitol, 1,6-dimethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101759313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dideoxydulcitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117359
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mannograno
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37538
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Di-O-(methanesulfonyl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Mannitol myleran
Reactant of Route 2
Reactant of Route 2
Mannitol myleran
Reactant of Route 3
Mannitol myleran
Reactant of Route 4
Mannitol myleran
Reactant of Route 5
Mannitol myleran
Reactant of Route 6
Mannitol myleran

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.